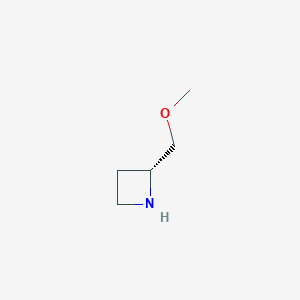

(2R)-2-(methoxymethyl)azetidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Methoxymethyl Azetidine and Its Chiral Derivatives

Catalytic Approaches in Azetidine Synthesis

Catalytic methods are at the forefront of modern synthetic chemistry, offering efficient and selective routes to complex molecules. In the context of azetidine synthesis, various catalytic systems have been developed to control enantioselectivity and facilitate challenging bond formations.

Transition metals have been instrumental in the enantioselective synthesis of azetidines, enabling the creation of chiral compounds that are crucial in pharmaceuticals. For instance, copper-catalyzed enantioselective boryl allylation of azetines provides a convenient route to chiral 2,3-disubstituted azetidines. nih.gov The development of chiral phase-transfer catalysts has enabled the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. A short, high-yielding protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine, has been developed for the synthesis of C2-functionalized azetidines from a common intermediate. nih.gov This methodology avoids the need for chiral pool starting materials and allows for straightforward access to either enantiomer of the target azetidine. nih.gov

Electrochemical methods are also gaining traction in asymmetric synthesis. sioc-journal.cn While still a developing area, the combination of electrochemistry with asymmetric catalysis holds promise for novel and sustainable synthetic routes to chiral compounds like (2R)-2-(methoxymethyl)azetidine.

| Catalysis Type | Catalyst Example | Reaction Type |

| Transition Metal Catalysis | Copper/bisphosphine complex | Enantioselective boryl allylation |

| Phase-Transfer Catalysis | Chiral SF₅-containing cinchona alkaloid | Intramolecular C-C bond formation |

| Organocatalysis | Chiral amine | Enantioselective α-chlorination |

Transition Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for the formation and functionalization of azetidine rings, offering pathways that are often more efficient and selective than traditional methods. rsc.org Catalysts based on palladium, copper, and nickel have been instrumental in developing novel strategies for C-N bond formation and C-H functionalization.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advance in azetidine synthesis. organic-chemistry.org This approach transforms a γ-C(sp³)–H bond into a C–N bond, directly forming the four-membered ring. organic-chemistry.org The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, often utilizing a directing group, such as picolinamide (B142947) (PA), to facilitate the C-H activation step. organic-chemistry.org These methods are valued for their use of low catalyst loadings, mild conditions, and predictable selectivity. organic-chemistry.org

In a key development, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination using benziodoxole tosylate as an oxidant and AgOAc as an additive. rsc.org The mechanism involves the generation of an amino-alkyl-Pd(IV) species, which undergoes intramolecular cyclization to forge the azetidine ring. rsc.org Such strategies have demonstrated excellent functional group tolerance. rsc.org For the synthesis of a specific enantiomer like this compound, the use of chiral ligands is crucial. Chiral O-methylhydroxamic acids, for example, have been shown to be highly effective in facilitating Pd(II)-catalyzed C-H bond activation and inducing enantioselectivity. acs.org

Table 1: Palladium-Catalyzed Azetidine Synthesis via C-H Activation

| Catalyst System | Directing Group / Ligand | Oxidant | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | Picolinamide (PA) | Iodosobenzene diacetate | Low catalyst loading, mild conditions, high diastereoselectivity. organic-chemistry.org |

| Pd(II) | Cyclic six-membered template | Benziodoxole tosylate / AgOAc | Excellent functional group tolerance; template is cleavable. rsc.org |

Visible-light-mediated copper catalysis has provided innovative and efficient pathways to azetidine scaffolds. nih.gov These methods often involve radical-mediated processes that can construct the strained four-membered ring under mild conditions. nih.govnih.gov One such strategy is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction, using a heteroleptic copper complex, allows ynamides to cyclize to the corresponding azetidines with complete control over regioselectivity. nih.gov

Another powerful approach is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which can proceed as a two- or three-component reaction. nih.gov In this process, a photogenerated α-aminoalkyl radical is trapped by an alkyne to form a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov This methodology is notable for its ability to create azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov The Schindler group has also developed intermolecular [2+2] photocycloaddition reactions between oximes and alkenes using visible light and an iridium photocatalyst, a method that provides access to a wide range of functionalized azetidines. springernature.com

Table 2: Copper-Catalyzed Photochemical Azetidine Synthesis

| Reaction Type | Substrates | Catalyst System | Key Mechanism |

|---|---|---|---|

| Anti-Baldwin Radical Cyclization | Ynamides | Heteroleptic Copper Complex | Photoinduced radical 4-exo-dig cyclization. nih.gov |

| Radical Annulation | Aliphatic Amines, Alkynes | Copper Catalyst | [3+1] radical cascade involving 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.govscispace.com |

Nickel-catalyzed cross-coupling reactions offer a sustainable and cost-effective alternative to palladium for C-C bond formation. calstate.edudigitellinc.com A particularly innovative strategy for azetidine synthesis involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB). organic-chemistry.org The significant ring strain energy of ABB (25.2 kcal mol⁻¹) makes it susceptible to ring-opening reactions, which can be harnessed by nickel catalysis. researchgate.net

This approach allows for the modular construction of densely functionalized azetidines. organic-chemistry.orgunipd.it For instance, a nickel-catalyzed Suzuki-type cross-coupling between benzoylated 1-azabicyclo[1.1.0]butane and commercially available boronic acids can generate azetidines bearing all-carbon quaternary centers with excellent functional group tolerance. organic-chemistry.org The use of nickel is attractive due to its greater abundance and lower cost compared to precious metals. calstate.edu These strain-release methods provide access to complex azetidine structures that would be difficult to obtain through other synthetic routes. nih.gov

Organocatalytic and Biocatalytic Methods for Chiral Azetidine Synthesis

Organocatalysis and biocatalysis present powerful, metal-free alternatives for the synthesis of chiral molecules, including azetidine precursors and derivatives. nih.govnih.govucl.ac.uk These methods often provide high levels of enantioselectivity under mild reaction conditions. nih.govresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov Modes of activation such as iminium and enamine catalysis, often employing proline and its derivatives, can be used to construct chiral building blocks that are subsequently converted into azetidines. nih.gov For example, a direct asymmetric aldol (B89426) reaction catalyzed by a chiral organocatalyst derived from an aziridine (B145994) ring opening has been shown to produce chiral aldol adducts with excellent yield and enantioselectivity (up to >99% ee), which can then be cyclized to form a chiral azetidine ring. nih.gov

Biocatalysis leverages enzymes to perform highly selective chemical transformations. ucl.ac.ukresearchgate.net Enzymes such as transaminases, monoamine oxidases (MAO-N), and imine reductases are particularly useful for producing enantiomerically pure chiral amines, which are key intermediates in azetidine synthesis. researchgate.net Engineered variants of MAO-N from Aspergillus niger, for instance, can be used in deracemization processes to generate highly pure primary, secondary, and tertiary amines that can serve as precursors for chiral azetidines like this compound. researchgate.net

Chemo- and Regioselective Functionalization of Pre-formed Azetidines

While the construction of the azetidine ring is a primary challenge, the ability to selectively functionalize the pre-formed heterocycle is crucial for creating structural diversity and accessing complex target molecules. acs.org

Direct C-H functionalization of the azetidine ring is a highly atom-economical strategy for introducing new substituents. acs.org A notable example is the palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring. acs.org This method allows for the stereospecific installation of aryl groups, providing access to valuable and stereochemically defined building blocks. This approach was successfully utilized in the synthesis of a complex bicyclic azetidine with antimalarial activity, demonstrating its utility in medicinal chemistry. acs.org

Another strategy involves the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as La(OTf)₃. frontiersin.orgnih.gov This reaction constructs the azetidine ring while simultaneously installing a hydroxyl group, yielding a functionalized product. The reaction tolerates a wide variety of functional groups, including those that are acid-sensitive or Lewis basic, making it a versatile tool for preparing functionalized azetidines. frontiersin.orgnih.gov

Table 3: Methods for Direct Functionalization and Selective Synthesis of Azetidines

| Method | Catalyst / Reagent | Position of Functionalization | Key Features |

|---|---|---|---|

| Directed C-H Arylation | Palladium Catalyst | C3 Position | Stereospecific arylation of the pre-formed azetidine ring. acs.org |

| Intramolecular Aminolysis | La(OTf)₃ | C3 Position | Regioselective ring formation from cis-3,4-epoxy amines to yield 3-hydroxyazetidines; tolerates diverse functional groups. frontiersin.orgnih.gov |

Derivatization Strategies for Enhancing Molecular Complexity

The strategic derivatization of the chiral scaffold, this compound, is a pivotal step in the generation of novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science. The secondary amine within the azetidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. These modifications can significantly influence the physicochemical properties, biological activity, and conformational rigidity of the resulting compounds. Key derivatization strategies primarily focus on N-alkylation, N-acylation, and N-arylation reactions.

The nucleophilic nature of the nitrogen atom in this compound facilitates its reaction with various electrophiles. researchgate.net This reactivity is central to building molecular complexity from this chiral starting material.

N-Alkylation

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, which can alter the steric and electronic properties of the molecule. Reductive amination is a common and effective method for achieving this transformation. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the azetidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated azetidine. This method is particularly valuable as it accommodates a wide range of aldehydes and ketones, leading to a diverse set of derivatives.

For instance, the reaction of this compound with various aldehydes in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) yields the corresponding N-alkylated products. The choice of the aldehyde directly dictates the nature of the introduced alkyl group, allowing for the incorporation of simple alkyl chains, functionalized aliphatic moieties, or larger, more complex fragments.

Table 1: Examples of N-Alkylation of this compound via Reductive Amination

| Aldehyde/Ketone | Reducing Agent | N-Substituent |

| Formaldehyde | Sodium triacetoxyborohydride | Methyl |

| Acetaldehyde | Sodium triacetoxyborohydride | Ethyl |

| Acetone | Sodium triacetoxyborohydride | Isopropyl |

| Benzaldehyde | Sodium triacetoxyborohydride | Benzyl |

N-Acylation

The formation of an amide bond through N-acylation is another fundamental strategy to expand the molecular diversity of this compound derivatives. This is typically achieved by reacting the azetidine with carboxylic acids, acid chlorides, or acid anhydrides. The resulting N-acylazetidines often exhibit altered polarity and hydrogen bonding capabilities, which can be crucial for biological interactions.

Amide coupling reactions, often facilitated by coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) reagents (e.g., HATU, PyBOP), enable the direct formation of an amide linkage between the azetidine nitrogen and a carboxylic acid. This method is highly versatile, allowing for the introduction of a vast array of acyl groups, including those bearing aromatic, heteroaromatic, or other functional moieties.

Table 2: Representative N-Acylation Reactions of this compound

| Acylating Agent | Coupling Agent/Base | N-Acyl Group |

| Acetic Anhydride | Pyridine | Acetyl |

| Benzoyl Chloride | Triethylamine | Benzoyl |

| Benzoic Acid | HATU, DIPEA | Benzoyl |

| 4-Chlorobenzoic Acid | EDC, HOBt | 4-Chlorobenzoyl |

N-Arylation

The introduction of aryl or heteroaryl substituents at the nitrogen atom via N-arylation reactions represents a significant step-up in molecular complexity, leading to derivatives with substantially different electronic and conformational properties. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, are the cornerstone of modern N-arylation methods. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of amines. researchgate.netmit.edu This reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates. The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating a broad substrate scope. nih.gov Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and sometimes complementary approach for the synthesis of N-arylazetidines, particularly with aryl iodides and bromides. researchgate.netmdpi.com

Table 3: N-Arylation of this compound

| Aryl Halide | Catalyst System | Base | N-Aryl Group |

| Bromobenzene | Pd₂(dba)₃, BINAP | NaOt-Bu | Phenyl |

| 4-Chlorotoluene | Pd(OAc)₂, RuPhos | K₃PO₄ | 4-Methylphenyl |

| 2-Bromopyridine | CuI, L-proline | K₂CO₃ | 2-Pyridyl |

| 1-Iodonaphthalene | CuI, Phenanthroline | Cs₂CO₃ | 1-Naphthyl |

These derivatization strategies provide a robust toolkit for the synthetic chemist to systematically modify the this compound scaffold. The ability to introduce a diverse range of substituents through N-alkylation, N-acylation, and N-arylation allows for the fine-tuning of molecular properties and the exploration of new chemical space, which is essential for the development of novel compounds with desired functionalities.

Mechanistic Insights and Theoretical Investigations of 2r 2 Methoxymethyl Azetidine Transformations

Reaction Mechanism Elucidation in Chiral Azetidine (B1206935) Formation

The formation of chiral azetidines, such as (2R)-2-(methoxymethyl)azetidine, is a field of active research, with significant effort dedicated to understanding the underlying reaction mechanisms. These investigations are critical for developing stereoselective synthetic methods.

Transition State Analysis and Reaction Pathway Determination

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in mapping the reaction pathways for the formation of substituted azetidines. For instance, in the synthesis of 2-arylazetidines, computational analysis has shed light on why the formation of the thermodynamically less favorable four-membered azetidine ring is preferred over the five-membered pyrrolidine (B122466) ring. acs.org The calculations revealed that the transition states leading to the azetidine products have lower activation energies. acs.org

Specifically, the Gibbs free energy (ΔG‡) and enthalpy of activation (ΔH‡) for the formation of the trans azetidine were found to be the lowest among the possible pathways, explaining the observed diastereoselectivity. acs.org This preference is attributed to the optimal overlap between the nucleophilic and electrophilic orbitals in the transition state geometry required for the SN2-type ring closure. acs.org

In other transformations, such as the α-lithiation of N-alkyl 2-oxazolinylazetidines, Density Functional Theory (DFT) calculations have suggested the involvement of η³-coordinated lithiated intermediates. nih.govresearchgate.net This coordination plays a key role in stabilizing the transition state and guiding the stereochemical outcome of the reaction.

Intermediate Characterization and Reactivity Studies

A pivotal aspect of understanding azetidine transformations is the characterization of reactive intermediates. A significant body of research has focused on organometallic intermediates, particularly lithiated azetidines. Studies have shown that enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo exclusive α-lithiation to form a lithiated intermediate. nih.gov While this intermediate is chemically stable, it exhibits configurational lability. nih.gov

The existence of equilibrating diastereoisomeric lithiated azetidines has been supported by in-situ Fourier-transform infrared (FT-IR) spectroscopy and DFT calculations. nih.gov This lability stands in contrast to the configurational stability observed in the analogous lithiated aziridines. nih.gov The reactivity of these intermediates is highly dependent on the nature of the electrophile used to trap them, which can influence the diastereoselectivity of the final product. nih.gov

Stereochemical Control and Dynamic Phenomena

The stereochemical outcome of reactions involving chiral azetidines is often governed by a delicate interplay of static and dynamic factors.

Investigation of Configurational Stability and Lability of Organometallic Intermediates (e.g., Lithiated Azetidines)

The configurational stability of organometallic intermediates is a cornerstone of stereoselective synthesis. In the case of α-lithiated azetidines derived from N-substituted oxazolinylazetidines, a rapid epimerization process occurs. nih.gov This is believed to happen through a double inversion mechanism involving both the lithiated carbon center and the azetidine nitrogen atom. nih.gov

| Intermediate | Configurational Stability | Key Feature |

| α-Lithiated Aziridines | Stable | High barrier to N-inversion |

| α-Lithiated Azetidines | Labile | Rapid epimerization via double inversion |

Influence of Nitrogen Dynamics and Conformation on Stereoselectivity

The nitrogen atom in the azetidine ring is not static; its dynamic behavior, specifically nitrogen inversion, plays a crucial role in determining the stereoselectivity of reactions. The stereochemical relationship (syn or anti) between the substituent on the nitrogen and other groups on the ring can significantly influence reactivity. nih.gov

For example, in the reaction of organolithium reagents with N-alkyl-2-oxazolinylazetidines, the stereochemistry of the starting material dictates the reaction pathway. Depending on the conformation, either deprotonation at the α-carbon or nucleophilic addition to the C=N bond of the oxazoline (B21484) ring can occur. nih.gov This "dynamic control of reactivity" is a key concept in understanding and predicting the outcomes of reactions involving these strained heterocycles. nih.govresearchgate.net

Computational Chemistry and DFT Studies

Computational chemistry, and particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanistic details of azetidine chemistry. nih.govresearchgate.net DFT calculations have been successfully employed to:

Rationalize Stereochemical Outcomes: By calculating the energies of different diastereomeric transition states and intermediates, DFT can predict and explain the observed stereoselectivity. nih.govnih.gov

Characterize Intermediates: Computational models have provided strong evidence for the structure of elusive intermediates, such as the η³-coordinated lithiated azetidines. nih.govresearchgate.net

Investigate Reaction Pathways: DFT studies can map out the entire energy profile of a reaction, identifying the most likely mechanistic pathway. acs.org

Understand Dynamic Phenomena: Calculations have helped to rationalize the configurational lability of lithiated azetidines by modeling the inversion barriers at both the carbon and nitrogen centers. nih.gov

For example, DFT analysis of diastereomeric lithiated aziridines revealed a solvent-dependent stability, which was crucial for understanding their reactivity. nih.gov Similarly, for azetidines, DFT calculations corroborated experimental findings from NOESY NMR experiments regarding the preferred conformation of substituents. nih.gov The agreement between calculated and experimental spectroscopic data, such as vibrational frequencies, further validates the computational models. nih.gov

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity in transformations involving this compound and related azetidine structures is a focal point of computational chemistry. researchgate.net Machine learning models, particularly neural networks, have emerged as powerful tools for anticipating the major products of organic reactions. mit.edumit.edu These models are trained on extensive databases of experimental reactions, enabling them to recognize complex patterns that govern reactivity and selectivity. mit.edu

| Rank of Major Product | Percentage of Cases |

|---|---|

| Rank 1 | 71.8% |

| Rank ≤3 | 86.7% |

| Rank ≤5 | 90.8% |

These predictive models can also assign probabilities to different potential outcomes. In cases with closely competing reaction sites, such as the alkylation of a molecule with two similar amine nitrogens, the model may assign nearly equal probabilities, reflecting the experimental observation of mixed products. mit.edu The accuracy of these predictions is notable, with reported product yields sometimes closely mirroring the probabilities assigned by the model. mit.edu

Furthermore, these computational tools can predict reaction conditions, including the most suitable catalysts, solvents, reagents, and temperature. mit.edu For a given transformation, a neural network model trained on millions of reactions can recommend a set of conditions, with a high probability of the experimentally validated conditions being among the top predictions. mit.edu

Structural Elucidation and Conformational Analysis of Azetidine Derivatives

The unique structural characteristics of azetidines, including this compound, are central to their reactivity. The four-membered ring is inherently strained, which makes these compounds valuable as building blocks in organic synthesis, as they can be readily opened to form larger, more complex structures. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to investigate the conformational preferences and reactivity of azetidine derivatives. researchgate.net These studies provide insights into the mechanisms of reactions such as ring expansions. For example, the ring enlargement of N-isopropyl-2-chloromethyl azetidine to 3-chloro piperidine (B6355638) has been simulated using DFT calculations, both in the gas phase and in solution. researchgate.net

Such computational analyses have been instrumental in understanding the stereoselective preparation of various piperidine derivatives from 2-(2-mesyloxyethyl)azetidines. The reaction is believed to proceed through a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which then undergoes an SN2-type ring-opening. This mechanism was rationalized through detailed computational modeling. researchgate.net

The conformation of substituents on the azetidine ring significantly influences its reactivity. For instance, the reduction of β-lactams (azetidin-2-ones) is a common method for synthesizing azetidines, and the stereochemistry of the ring substituents is typically retained during this process. acs.org However, the presence of certain functional groups can lead to rearrangements. An electron-rich substituent on the C-4 position of a β-lactam can favor a rearrangement to a tetrahydroquinoline during reduction, whereas an electron-withdrawing sulfonyl ester group allows the reduction to proceed to the desired azetidine. acs.org

Modeling of Catalytic Cycles in Asymmetric Transformations

This compound and other chiral azetidines are utilized in asymmetric catalysis to control the stereochemical outcome of chemical reactions. researchgate.net Modeling the catalytic cycles of these transformations is crucial for understanding the origin of enantioselectivity and for designing more efficient and selective catalysts. frontiersin.orgnih.gov

In many asymmetric transformations, the catalyst and substrate form a transient diastereomeric complex, and the energy difference between the competing transition states leading to the different stereoisomers determines the enantiomeric excess of the product. researchgate.netresearchgate.net Computational modeling can be used to calculate the energies of these transition states and predict the stereochemical outcome.

For example, in the context of asymmetric organocatalysis, chiral Brønsted bases, which can include chiral amine moieties, operate through complex hydrogen-bonding networks involving the catalyst, substrate, and nucleophile. frontiersin.org A delicate balance between the basicity of the catalyst and the acidity of the nucleophile is required for effective catalysis. frontiersin.org

Applications of 2r 2 Methoxymethyl Azetidine As a Chiral Scaffold in Advanced Chemical Synthesis

Utilization in Asymmetric Organic Synthesis

The unique structural features of the azetidine (B1206935) ring, particularly its rigidity and defined stereochemistry, make it a powerful tool in asymmetric synthesis. chemenu.combham.ac.uk Chiral azetidine derivatives are increasingly employed to create highly effective chiral environments that can influence the stereochemical outcome of a reaction.

The rigid framework of azetidines makes them excellent platforms for the design of chiral ligands and organocatalysts. chemenu.com When incorporated into a ligand structure, the azetidine ring can create a well-defined and sterically hindered chiral pocket around a metal center, thereby directing the approach of substrates and leading to high levels of enantioselectivity. nih.gov

Research has focused on the synthesis of C₂-symmetric and non-symmetric N,N'-chelating ligands derived from chiral azetidines. nih.gov For instance, 2,4-cis-disubstituted amino azetidines have been successfully utilized as ligands in copper-catalyzed asymmetric Henry (nitroaldol) reactions. bham.ac.uknih.gov The inherent concave shape of the cis-disubstituted azetidine ligand forces substituents to project over the coordinated metal, creating a rigid and influential chiral environment that is key to achieving high enantiomeric excess in the products. nih.gov The (2R)-2-(methoxymethyl)azetidine scaffold serves as a crucial starting material for generating these types of specialized ligands.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also benefited from the inclusion of azetidine scaffolds. beilstein-journals.orgnih.gov The development of chiral amines and phosphines incorporating the azetidine motif has led to advancements in various asymmetric transformations, including Michael additions and cycloadditions. beilstein-journals.orgnih.govrsc.org

| Catalyst Type | Azetidine Scaffold Application | Example Reaction | Reference |

| Chiral Ligands | Formation of cis-disubstituted amino azetidine ligands for transition metals. | Copper-catalyzed Asymmetric Henry Reaction | bham.ac.uknih.gov |

| Organocatalysts | Incorporation into chiral amine and phosphine (B1218219) catalysts. | Asymmetric Michael Additions, [2+2] Cycloadditions | beilstein-journals.orgrsc.org |

The synthesis of enantiomerically pure alcohols and amines is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands and catalysts derived from this compound play a significant role in achieving high levels of asymmetric induction in these syntheses.

A key application is the asymmetric Henry reaction, catalyzed by copper complexes of chiral azetidine-based ligands, which produces β-nitro alcohols with high enantioselectivity. bham.ac.uknih.gov These products are valuable intermediates that can be readily converted to chiral 1,2-amino alcohols and α-amino acids. Furthermore, chemoenzymatic strategies, which combine chemical synthesis with biocatalytic steps, have been developed for the asymmetric reduction of prochiral ketones to chiral alcohols, often with excellent enantiomeric excess. nih.gov

The organocatalytic synthesis of chiral homoallylic amines through the asymmetric allylation of imines represents another area where azetidine-derived catalysts can be influential. beilstein-journals.orgnih.gov These methods provide direct access to valuable chiral amine building blocks.

| Target Molecule | Synthetic Method | Role of Azetidine Scaffold | Key Features | Reference |

| Chiral Alcohols | Asymmetric Henry Reaction | Precursor for chiral ligands. | High enantioselectivity in forming β-nitro alcohols. | bham.ac.uknih.gov |

| Chiral Alcohols | Chemoenzymatic Reduction | Not directly involved, but a complementary method for chiral alcohol synthesis. | Mild reaction conditions, high enantiomeric excess. | nih.gov |

| Chiral Amines | Asymmetric Allylation of Imines | Potential use in organocatalysts. | Direct synthesis of chiral homoallylic amines. | beilstein-journals.orgnih.gov |

Construction of Structurally Complex Molecules and Natural Product Synthesis

The unique stereochemistry and reactivity of the azetidine ring make this compound a valuable building block for the total synthesis of complex natural products and their analogs. nih.gov Its incorporation can impart specific conformational constraints and biological activities to the target molecule.

Penaresidins are a class of marine-derived sphingolipid natural products that exhibit interesting biological activities and are characterized by a substituted azetidine core. chemrxiv.org The synthesis of penaresidin (B1208786) A and B, and their analogs, often involves the construction of a (2S, 3R, 4S)-trisubstituted azetidine ring system. chemrxiv.org Synthetic strategies towards these molecules highlight the importance of chiral azetidine intermediates. While not always starting directly from this compound, the methodologies developed for penaresidin synthesis are applicable to a range of chiral azetidine building blocks. These syntheses often rely on nucleophilic substitution approaches to construct the four-membered ring. chemrxiv.org The study of these natural product analogs is crucial for understanding their structure-activity relationships. chemrxiv.org

The rigidity of the azetidine ring can be exploited to control the conformation of larger macrocyclic and polycyclic structures. The incorporation of an azetidine moiety can serve as a conformational lock, pre-organizing the macrocycle into a specific three-dimensional shape. This is particularly relevant in the synthesis of complex natural products and designed molecules where precise control over topology is essential for biological function. nih.gov Research into bicyclic azetidines has shown their potential as lead compounds in drug discovery, for example, in the development of new antimalarial agents.

Role in Medicinal Chemistry and Agrochemical Research

The azetidine moiety is recognized as a "bioisostere" for other cyclic and acyclic fragments in drug molecules, and its incorporation can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability. nih.gov The rigid nature of the azetidine ring can help to lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its biological target.

This compound and other chiral azetidines are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.govchemrxiv.org Compounds containing the azetidine ring have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, and effects on the central nervous system. nih.gov In agrochemical research, azetidine derivatives are explored for the development of new pesticides and herbicides, leveraging their unique structural and chemical properties.

| Research Area | Application of this compound | Examples of Target Molecules/Activities | Reference |

| Medicinal Chemistry | As a chiral scaffold for drug design. | Anticancer agents, Antimalarials, CNS-active compounds | nih.gov |

| Agrochemical Research | As a building block for new active ingredients. | Potential new pesticides and herbicides |

Design and Synthesis of Azetidine-Based Bioisosteres and Scaffolds for Drug Discovery

The four-membered azetidine ring is a prized structural motif in drug discovery, valued for its ability to impart favorable physicochemical properties such as improved lipophilicity, metabolic stability, and aqueous solubility to parent molecules. The compound this compound serves as a key chiral building block in the synthesis of more complex molecular architectures designed to interact with biological targets.

Azetidine Scaffolds in Medicinal Chemistry:

The synthesis of diverse libraries of molecules is a cornerstone of modern drug discovery. The rigid azetidine core can be strategically functionalized to create a wide array of fused, bridged, and spirocyclic ring systems. chemicalbook.com These scaffolds provide a three-dimensional diversity that is crucial for exploring new chemical space and identifying novel drug candidates. chemicalbook.com For instance, research has led to the discovery of novel azetidine scaffolds for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors, demonstrating the utility of structure-based drug design with these building blocks. google.com The incorporation of the azetidine moiety can lead to compounds with high inhibitory activity, as seen in the development of a representative compound with an IC₅₀ of 9.1 nM against CSF-1R. google.com

Azetidines as Bioisosteres:

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. bristol.ac.uk The azetidine ring is increasingly used as a bioisostere for other common rings or functional groups in drug molecules. For example, azetidine derivatives have been investigated as bioisosteres of salicylic (B10762653) acid in the development of potent inhibitors of the STAT3 protein, a key target in cancer therapy. The unique conformational constraints and electronic properties of the azetidine ring can lead to improved binding affinity, selectivity, and pharmacokinetic profiles compared to the original molecule. bristol.ac.uk

The synthesis of these advanced scaffolds often begins with readily available starting materials. A variety of synthetic methods, including metal-catalyzed reactions, have been developed for the enantioselective synthesis of functionalized azetidines, ensuring the production of specific stereoisomers which is critical for pharmacological activity.

Interactive Table 1: Examples of Azetidine-Based Scaffolds in Drug Discovery

| Scaffold Type | Target | Therapeutic Area | Key Features |

|---|---|---|---|

| Spirocyclic Azetidines | Central Nervous System (CNS) Targets | Neurology | Optimized physicochemical properties for Blood-Brain Barrier (BBB) penetration. chemicalbook.com |

| Azetidine-based CSF-1R Inhibitors | Colony-Stimulating Factor-1 Receptor (CSF-1R) | Oncology, Immunology | Binds to the DFG-out conformation of the protein as a Type II inhibitor. google.com |

| Azetidine-Salicylic Acid Bioisosteres | Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology | Acts as a salicylic acid mimic to inhibit STAT3. |

Development of Novel Agrochemicals Utilizing Azetidine Moieties

The azetidine ring is a structural component found in various biologically active molecules, including those with potential applications in agriculture. chemicalbook.com The unique chemical properties of the azetidine moiety can be leveraged to develop new classes of pesticides, including fungicides, herbicides, and insecticides. While the general class of azetidine derivatives holds promise in agrochemical research, specific, publicly documented examples of this compound being incorporated into commercial or late-stage development agrochemicals are not prevalent in the reviewed literature.

However, the principles of rational design used in drug discovery are also applicable to the agrochemical field. The incorporation of chiral building blocks like this compound could lead to the development of agrochemicals with improved efficacy, better selectivity, and more favorable environmental profiles. The synthesis of azetidine-containing compounds is an active area of research, and it is plausible that such moieties are being explored in proprietary agrochemical discovery programs. Patented processes for the synthesis of azetidine derivatives are adaptable for various applications, which may include the creation of novel active ingredients for crop protection. chemicalbook.com

Application in Peptidomimetics and Non-Natural Amino Acid Chemistry

The field of peptidomimetics seeks to create molecules that mimic the structure and function of natural peptides but with improved stability and oral bioavailability. This compound is a valuable precursor for the synthesis of non-natural amino acids that can be incorporated into peptide chains.

Azetidine-2-carboxylic Acid as a Proline Analogue:

The most well-known application of azetidines in this context is as mimics of the amino acid proline. bristol.ac.uk Azetidine-2-carboxylic acid, a close structural analogue of proline, introduces unique conformational constraints into a peptide backbone. bristol.ac.uk Due to the smaller, four-membered ring, azetidine-based amino acids tend to induce γ-turn conformations in peptides, in contrast to the β-turns favored by the five-membered ring of proline. This ability to dictate secondary structure is a powerful tool for designing peptides with specific shapes to enhance their biological activity. The presence of a substituent at the 2-position, such as the methoxymethyl group in the title compound's corresponding carboxylic acid, can further enhance this turn-inducing ability.

Synthesis of Novel Amino Acid Derivatives:

This compound can be chemically modified to create novel, non-natural amino acid building blocks. These building blocks can then be used in solid-phase peptide synthesis to create peptidomimetics with tailored properties. The incorporation of such non-natural amino acids can protect the peptide from degradation by proteases, thereby increasing its half-life in vivo. Furthermore, the specific stereochemistry and functionality of the (2R)-2-(methoxymethyl) group can be used to probe interactions with biological receptors or enzymes, aiding in the development of more potent and selective therapeutic agents. Studies have shown that even simple azetidine-containing dipeptides can be synthesized and evaluated as potential bioactive molecules.

Interactive Table 2: Comparison of Proline and Azetidine-2-carboxylic Acid in Peptides

| Feature | L-Proline | L-Azetidine-2-carboxylic Acid |

|---|---|---|

| Ring Size | 5-membered | 4-membered |

| Preferred Peptide Turn | β-turn | γ-turn |

| Natural Occurrence | Common in proteins | Found in some plants (e.g., sugar beets) bristol.ac.uk |

| Application | Structural motif in natural proteins | Tool for creating non-native protein structures and peptidomimetics. bristol.ac.uk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(methoxymethyl)azetidine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, a stereoselective approach might use azetidine derivatives as intermediates in multi-step reactions, such as the coupling of azetidine-containing scaffolds with methoxymethyl groups under mild basic conditions (e.g., Et₃N in methanol at room temperature) . To ensure enantiomeric purity, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or polarimetric analysis. Validate purity using ¹H/¹³C NMR and compare optical rotation values with literature data .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Characterization should include:

- Spectroscopic Analysis : ¹H/¹³C NMR to verify methoxymethyl (-CH₂-O-CH₃) and azetidine ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Chiral Analysis : Circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm the (2R) configuration .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at -20°C in sealed, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via TLC or HPLC. If decomposition occurs, consider adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound synthesis be resolved when conflicting spectral data arise?

- Methodological Answer : Discrepancies in NMR or optical rotation data may stem from residual solvents, impurities, or racemization. To resolve:

- Perform X-ray crystallography to unambiguously assign the absolute configuration.

- Use dynamic NMR to detect conformational changes affecting spectral signals.

- Cross-validate with computational methods (e.g., DFT-based NMR chemical shift predictions) .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Methodological Answer : Design assays targeting specific biological pathways (e.g., enzyme inhibition or receptor binding):

- Enzymatic Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases).

- Cellular Uptake Studies : Employ fluorescently tagged derivatives and confocal microscopy to track intracellular localization.

- In Vivo Testing : Prioritize pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models, using LC-MS/MS for metabolite profiling .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Re-evaluate experimental conditions:

- Solubility : Use shake-flask method with UV/Vis quantification in buffered solutions (pH 1–13) to account for ionization.

- LogP : Compare experimental (HPLC-derived) and computational (ClogP, ACD/Percepta) values. Discrepancies >0.5 log units suggest method-specific biases .

- Collaborative Validation : Share samples with independent labs for reproducibility testing .

Q. What computational tools are suitable for modeling the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Prediction : Use DFT (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to calculate transition states and activation energies for ring-opening or functionalization reactions.

- Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace methanol with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity and easier recycling.

- Catalysis : Explore biocatalysts (e.g., immobilized lipases) for enantioselective steps.

- Waste Reduction : Implement in-line purification (e.g., flow chemistry with scavenger resins) to minimize solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.